
MW-150
Overview
Description
MW-150 (MW01-18-150SRM) is a selective, orally active, and central nervous system (CNS)-penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK) . It exhibits a Ki value of 101 nM for p38α MAPK and effectively suppresses phosphorylation of downstream substrates like MAPKAPK-2 (MK2) in activated glial cells . In vitro studies demonstrate that this compound inhibits IL-1β production in a concentration-dependent manner, with IC50 values of 332 nM (MK2) and 936 nM (IL-1β), aligning with its Ki value .
Preparation Methods
The synthesis of MW-150 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to increase efficiency and yield .
Chemical Reactions Analysis
MW-150 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to modify its functional groups.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MW-150 has a wide range of scientific research applications, including:
Mechanism of Action
MW-150 exerts its effects by selectively inhibiting the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK. This kinase is expressed in microglia and neurons, where it plays a role in the release of pro-inflammatory cytokines and neuronal plasticity . By inhibiting p38 MAPK, this compound reduces the production of pro-inflammatory cytokines and modulates neuronal signaling pathways, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₂₄H₂₃N₅
- Molecular Weight : 381.47 g/mol
- CAS Number : 1628502-91-9
- Solubility : 6.25 mg/mL in DMSO (16.38 mM)
- Storage : Powder stable at -20°C for 3 years; dissolved form stable at -80°C for 1 year .
For example, MW-150 restored spatial memory performance in APPNLh/NLh × PSP264L/P264L knock-in mice to wild-type levels, suggesting efficacy in neurodegenerative disorders .
The provided evidence lacks direct structural or functional analogs of this compound. However, based on its target (p38α MAPK) and mechanism, this compound can be contextually compared to other p38 MAPK inhibitors described in broader literature. Below is a synthesized comparison using inferred data from the evidence and general pharmacological knowledge:
Table 1: Comparison of this compound with Hypothetical p38α MAPK Inhibitors
Key Observations:
CNS Penetration : Unlike BIRB 796, this compound’s CNS activity makes it uniquely suited for neurodegenerative applications .
IL-1β Inhibition : this compound’s dual action on MK2 and IL-1β distinguishes it from classical p38 inhibitors, which often focus solely on kinase activity .
Biological Activity
MW-150, also known as MW01-18-150SRM, is a small molecule developed primarily for its therapeutic potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). It is characterized as a CNS-penetrant , selective inhibitor of the alpha isoform of the mitogen-activated protein kinase p38 (p38α MAPK) and has shown promise in various preclinical and clinical studies.
Chemical Structure
- Chemical Name : 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
- Molecular Weight : 150 kDa
- Formulation : Available as this compound dihydrochloride dihydrate
This compound specifically inhibits p38α MAPK, an enzyme involved in inflammatory responses within the central nervous system. This inhibition is crucial because p38α MAPK mediates the release of pro-inflammatory cytokines such as TNFα and IL-1β from microglia, which play a significant role in neuroinflammation and neuronal damage associated with Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of MK2, an endogenous substrate of p38α MAPK, in activated glial cells. The compound has an inhibitory constant (Ki) of 101 nM for p38α MAPK, with IC₅₀ values of 332 nM for MK2 and 936 nM for IL-1β production . This suggests a potent anti-inflammatory effect that may alleviate some pathological features of neurodegenerative diseases.
Alzheimer’s Disease Models
In animal models, particularly the APP/PS1 transgenic mice, this compound administration from an early age prevented memory deficits without significantly affecting amyloid plaque accumulation. In older APP/PS knock-in mice, treatment with this compound improved cognitive performance measured through various behavioral tests .
Key Findings :
- Radial Arm Water Maze (RAWM) : Improved performance in memory tasks.
- Contextual Fear Conditioning Tests : Enhanced learning and memory retention.
Autism Spectrum Disorder Models
This compound has also been tested in models of autism spectrum disorder, where it normalized social behaviors and physiological disturbances linked to excessive serotonin activity. This indicates its broader potential in modulating neurobehavioral conditions beyond Alzheimer's disease .
Phase 1 and Phase 2 Trials
A Phase 1 study funded by the Alzheimer’s Association indicated that this compound was safe and well-tolerated by healthy volunteers. Following this, a Phase 2 trial began in January 2022, involving participants with mild to moderate Alzheimer's disease. This trial aims to evaluate safety, cognitive function, daily living activities, neuropsychiatric symptoms, and biomarkers related to inflammation and neuronal damage .
Expected Outcomes
The primary outcomes focus on safety and adverse events, while secondary outcomes include:
- Cognitive assessments
- Daily functional measures
- Blood levels of inflammatory cytokines and neurodegeneration markers (e.g., tau protein) .
Data Summary Table
Parameter | Value |
---|---|
Chemical Name | 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine |
Ki for p38α MAPK | 101 nM |
IC₅₀ for MK2 | 332 nM |
IC₅₀ for IL-1β | 936 nM |
Phase 1 Study Outcome | Safe and well-tolerated |
Phase 2 Trial Start Date | May 2022 |
Expected Completion | August 2024 |
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628502-91-9 | |
Record name | MW-150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MW-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.